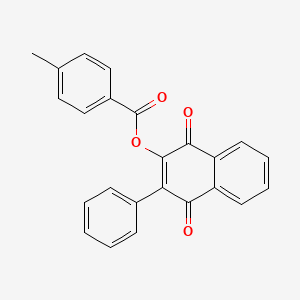
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthalene ring system with two ketone groups at positions 1 and 4, a phenyl group at position 3, and a 4-methylbenzoate ester group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate typically involves multiple steps. One common method starts with the preparation of 3-phenyl-1,4-naphthoquinone. This can be achieved through the oxidation of 3-phenyl-1,4-dihydronaphthalene using reagents such as potassium permanganate or chromium trioxide. The resulting 3-phenyl-1,4-naphthoquinone is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar redox properties.
2-Methyl-1,4-naphthoquinone: Known for its vitamin K activity.
3-Phenyl-1,4-naphthoquinone: A direct precursor in the synthesis of the target compound.
Uniqueness
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoate ester group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .
Eigenschaften
Molekularformel |
C24H16O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(1,4-dioxo-3-phenylnaphthalen-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C24H16O4/c1-15-11-13-17(14-12-15)24(27)28-23-20(16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)22(23)26/h2-14H,1H3 |
InChI-Schlüssel |
GMXHXVRGSRGJFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11598359.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate](/img/structure/B11598367.png)
![2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598368.png)
![3-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598373.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598375.png)
![4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide](/img/structure/B11598376.png)
![isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598378.png)
![methyl (2Z)-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B11598383.png)
![5-(4-Bromophenyl)-2-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11598385.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598400.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one](/img/structure/B11598404.png)
![(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)

